molecular formula C15H14BrN3O3 B11803981 3-(5-Bromofuran-2-yl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole

3-(5-Bromofuran-2-yl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole

Cat. No.: B11803981
M. Wt: 364.19 g/mol
InChI Key: VSHZWVMCBHJKNW-UHFFFAOYSA-N
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Description

3-(5-Bromofuran-2-yl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a brominated furan ring and a substituted phenyl ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromofuran-2-yl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Furan Ring: Bromination of furan to obtain 5-bromofuran.

    Formation of the Triazole Ring: Cyclization reaction involving hydrazine derivatives and appropriate precursors to form the triazole ring.

    Substitution on the Phenyl Ring: Introduction of ethoxy and methoxy groups on the phenyl ring through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could target the triazole ring or the bromine substituent.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, alkylating agents, or nitrating agents under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield furanones, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-(5-Bromofuran-2-yl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed study through experimental methods such as binding assays or molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Bromofuran-2-yl)-1H-1,2,4-triazole: Lacks the substituted phenyl ring.

    5-(4-Ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole: Lacks the brominated furan ring.

    3-(5-Chlorofuran-2-yl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole: Similar structure but with a chlorine substituent instead of bromine.

Uniqueness

The unique combination of a brominated furan ring and a substituted phenyl ring in 3-(5-Bromofuran-2-yl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole may impart distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C15H14BrN3O3

Molecular Weight

364.19 g/mol

IUPAC Name

5-(5-bromofuran-2-yl)-3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C15H14BrN3O3/c1-3-21-10-5-4-9(8-12(10)20-2)14-17-15(19-18-14)11-6-7-13(16)22-11/h4-8H,3H2,1-2H3,(H,17,18,19)

InChI Key

VSHZWVMCBHJKNW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC=C(O3)Br)OC

Origin of Product

United States

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